molecular formula C6H9FO2 B6184448 (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans CAS No. 2728726-83-6

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans

Cat. No.: B6184448
CAS No.: 2728726-83-6
M. Wt: 132.1
InChI Key:
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Description

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a fluoromethyl group attached to the third carbon and a carboxylic acid group on the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of vanadium (II)/zinc (II) bimetallic complexes to induce intramolecular pinacol-type reductive coupling, yielding the desired cyclobutane structure . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans is unique due to the presence of both a fluoromethyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2728726-83-6

Molecular Formula

C6H9FO2

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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